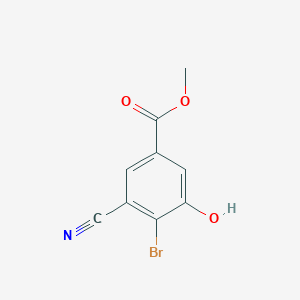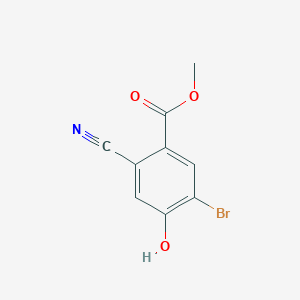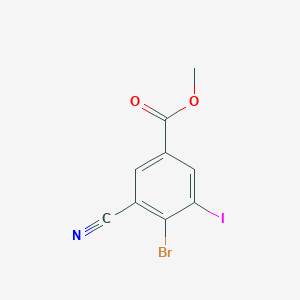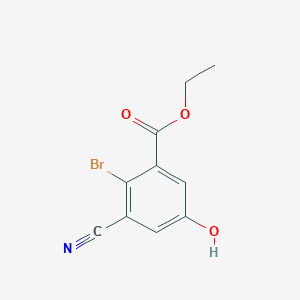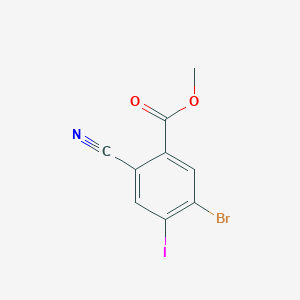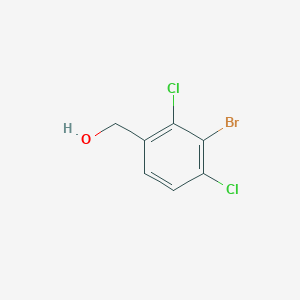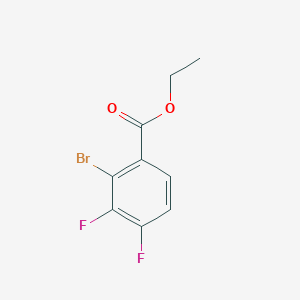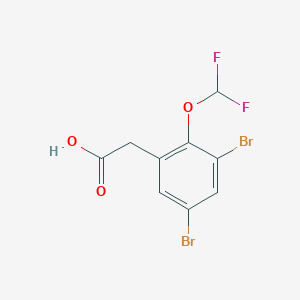![molecular formula C16H11F3N4 B1412595 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine CAS No. 2088941-79-9](/img/structure/B1412595.png)
4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine
Übersicht
Beschreibung
The compound “4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, a new aromatic diamine, 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]pyridine, was prepared from 4-(4-trifluoromethylphenyl)-2,6-bis(4-hydroxyphenyl)pyridine with 2-chloro-5-nitrotrifluoromethylbenzene by substitution and reduction reactions successively .Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Material Science
This compound and its derivatives are investigated for their potential in crystal engineering and material science. For example, derivatives similar to 4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine are designed to react with metals to generate structures held together by multiple coordinative interactions and hydrogen bonds. These interactions are crucial for developing advanced materials with specific properties, such as optical and electronic applications. The study by Duong et al. (2011) highlights the use of such compounds in chelating Ag(I) to create metallotectons, which are essential for engineering hydrogen-bonded crystals with potential applications in material science (Duong, Métivaud, Maris, & Wuest, 2011).
Pharmacological Research
In pharmacological research, derivatives of this compound are explored for their antineoplastic properties. Gong et al. (2010) conducted a study on Flumatinib, a derivative, to identify its metabolites in chronic myelogenous leukemia (CML) patients. The research aimed to determine the main metabolic pathways in humans after oral administration, contributing valuable insights into the drug's pharmacokinetics and metabolism (Gong, Chen, Deng, & Zhong, 2010).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal properties of pyrimidine derivatives, including those related to this compound, is ongoing. Studies like those by Patel and Patel (2017) on 4-thiazolidinones and 2-azetidinones derivatives from chalcone, derived from similar compounds, demonstrate the potential for developing new antimicrobial agents. These compounds show promise against a range of bacterial and fungal strains, indicating their potential in addressing antibiotic resistance and developing new treatments (Patel & Patel, 2017).
Zukünftige Richtungen
The future directions for research on “4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, studies have been conducted on the effects of isomeric trifluoromethylphenyl substituents on the assembly of coordination polymers . Additionally, in silico structure-guided optimization and molecular simulation studies have been performed on related compounds for their potential as potent phytoene desaturase inhibitors .
Eigenschaften
IUPAC Name |
4-[6-[2-(trifluoromethyl)phenyl]pyridin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4/c17-16(18,19)12-4-2-1-3-11(12)14-6-5-10(9-22-14)13-7-8-21-15(20)23-13/h1-9H,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALBVTLGWLUOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




